N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group, a hydroxyethyl group, and a phenylbutanamide backbone, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-18(15-8-6-5-7-9-15)20(24)21-14-19(23)16-10-12-17(13-11-16)22(2)3/h5-13,18-19,23H,4,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLAKCYGGIQFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then subjected to a condensation reaction with 2-phenylbutanamide under basic conditions. The resulting intermediate undergoes a reduction reaction to introduce the hydroxyethyl group, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the starting materials are combined under controlled temperatures and pressures. Catalysts and solvents are used to optimize the yield and purity of the product. The process is monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the amide or aromatic ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of N-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding due to its structural features.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may act as potential drug candidates for treating various conditions, given their ability to interact with specific biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions, while the hydroxyethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylacetamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylpropionamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics or binding affinities, making it a valuable molecule for targeted applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H26N2O2
- Molecular Weight : 314.43 g/mol
The compound features a dimethylamino group, which is known to enhance lipophilicity and potentially influence its interaction with biological targets.
1. Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits strong activity, particularly against breast cancer cells.
The mechanism by which this compound exerts its effects appears to involve the stabilization of G-quadruplex structures in DNA, which are known to play a role in regulating gene expression and maintaining chromosomal integrity.
- G-Quadruplex Targeting : The compound's ability to bind and stabilize G-quadruplexes has been assessed using techniques such as FRET melting assays and circular dichroism spectroscopy, indicating its potential as a novel anticancer agent targeting these non-canonical DNA structures .
Case Study 1: In Vitro Evaluation
In a study evaluating the biological activity of similar compounds, derivatives with dimethylamino substitutions showed promising results in inhibiting tumor growth in both 2D and 3D culture systems. The presence of the dimethylamino group was correlated with enhanced cytotoxicity against tumor cells while exhibiting lower toxicity to normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenyl rings and the introduction of hydroxyl groups significantly influenced the biological activity of related compounds. The presence of hydroxyl groups was found to enhance solubility, leading to improved bioavailability and efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
